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Compound of Interest

Compound Name: Furaline

Cat. No.: B10841072 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic properties of the

hypothetical compound Furaline. The document is intended for researchers, scientists, and

drug development professionals, offering a comprehensive overview of its characterization

using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Furaline.

Both ¹H and ¹³C NMR data have been acquired to provide a detailed map of the proton and

carbon environments within the molecule.

¹H NMR Data
The ¹H NMR spectrum of Furaline, recorded in CDCl₃, reveals distinct signals corresponding

to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS).
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Proton Assignment Chemical Shift (ppm) Multiplicity
Coupling Constant

(J, Hz)

H-2 7.73 d 1.6

H-3 6.63 dd 3.6, 1.6

H-4 7.30 d 3.6

H-5 (aldehyde) 9.66 s -

Table 1: ¹H NMR Spectroscopic Data for Furaline.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of Furaline.

Carbon Assignment Chemical Shift (ppm)

C-2 147.0

C-3 112.5

C-4 121.0

C-5 (furan ring) 152.8

C=O (aldehyde) 177.6

Table 2: ¹³C NMR Spectroscopic Data for Furaline.

Experimental Protocol: NMR Spectroscopy
A sample of Furaline (10 mg) was dissolved in 0.5 mL of deuterated chloroform (CDCl₃)

containing 0.03% TMS as an internal standard. The spectra were recorded on a 300 MHz NMR

spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second.

For ¹³C NMR, 2048 scans were accumulated with a relaxation delay of 2 seconds. The data

was processed using standard Fourier transform algorithms.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Furaline, aiding in its identification and structural elucidation.

Mass Spectrometry Data
Proton-transfer-reaction time-of-flight mass spectrometry (PTR-ToF-MS) was utilized for the

analysis.[1][2]

Ion m/z (Observed) Assignment

[M+H]⁺ 97.028 Protonated molecular ion

[M-CHO]⁺ 69.033 Fragment ion

Table 3: High-Resolution Mass Spectrometry Data for Furaline.

Experimental Protocol: Mass Spectrometry
Furaline was introduced into the PTR-ToF-MS instrument via a heated inlet system. The drift

tube was operated at a pressure of 2.2 mbar and a temperature of 60°C. The electric field

strength (E/N) was maintained at 130 Td. The mass spectra were acquired over a mass range

of m/z 20-200. Absolute photoionization cross sections can also be measured for quantitative

analysis.[3]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in Furaline based on the

absorption of infrared radiation.

Infrared Spectroscopy Data
The FT-IR spectrum was recorded from a thin film of the neat liquid.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

3140 C-H stretch (aromatic) Medium

2830, 2740 C-H stretch (aldehyde) Medium

1675 C=O stretch (aldehyde) Strong

1572 C=C stretch (aromatic) Strong

1482 C-C stretch (aromatic) Strong

1215 C-O stretch (in-plane) Strong

1024 C-O bend (out-of-plane) Medium

Table 4: FT-IR Absorption Bands for Furaline.[4][5]

Experimental Protocol: Infrared Spectroscopy
A drop of neat Furaline was placed between two sodium chloride plates to form a thin film. The

spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The data was

collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of

the clean salt plates was subtracted from the sample spectrum. This can be continually

monitored during growth and annealing using reflection-absorption infrared spectroscopy

(RAIRS).[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within Furaline.

UV-Vis Spectroscopy Data
The UV-Vis spectrum was recorded in ethanol.

λmax (nm)
Molar Absorptivity (ε, L mol⁻¹

cm⁻¹)
Electronic Transition

274 15,000 π → π

397 2,500 n → π
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Table 5: UV-Vis Absorption Data for Furaline.[7]

Experimental Protocol: UV-Vis Spectroscopy
A stock solution of Furaline was prepared in ethanol. Serial dilutions were made to obtain a

concentration that gave an absorbance reading between 0.1 and 1.0. The spectrum was

recorded using a double-beam UV-Vis spectrophotometer from 200 to 800 nm. A cuvette

containing pure ethanol was used as the reference. The use of low UV-transparent mobile

phases like acetonitrile and water is recommended for detection below 230 nm.[7]
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Caption: General experimental workflow for the spectroscopic analysis of Furaline.
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Caption: Hypothetical signaling pathway illustrating the inhibitory action of Furaline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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